N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
N-(1H-Indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a structurally complex compound featuring a tetrahydroisoquinoline core fused with a phenyl group at position 3, a methyl substituent at position 2, and a carboxamide linkage to a 1H-indol-5-yl moiety. This hybrid structure combines elements of isoquinoline alkaloids and indole derivatives, which are both prominent in medicinal chemistry due to their diverse biological activities.
Properties
IUPAC Name |
N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-28-23(16-7-3-2-4-8-16)22(19-9-5-6-10-20(19)25(28)30)24(29)27-18-11-12-21-17(15-18)13-14-26-21/h2-15,22-23,26H,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGPDFOCUGGZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the construction of the tetrahydroisoquinoline core. The final step involves the formation of the carboxamide group.
Indole Derivative Synthesis: The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Tetrahydroisoquinoline Core Formation: This can be achieved through Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Carboxamide Formation: The final step involves the reaction of the tetrahydroisoquinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the tetrahydroisoquinoline core can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitronium ion (NO₂⁺).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the tetrahydroisoquinoline core.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The tetrahydroisoquinoline core may also contribute to its biological effects by interacting with different cellular pathways.
Comparison with Similar Compounds
Key Observations :
- The tetrahydroisoquinoline core provides partial saturation, balancing rigidity and conformational flexibility compared to fully aromatic (e.g., oxazolo-pyridine) or strained (e.g., epoxyisoindole) systems.
Physicochemical Properties
Predicted properties based on structural analogs:
- Lipophilicity : Higher than ’s epoxyisoindole (due to phenyl/methyl groups) but lower than ’s sulfone derivative.
- Hydrogen-Bonding Capacity : Indole NH and carboxamide groups enable interactions akin to ’s N–H⋯O networks, aiding crystal packing and solubility .
Biological Activity
N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing relevant research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1190264-68-6 |
| Molecular Formula | C25H21N3O2 |
| Molecular Weight | 395.5 g/mol |
Research indicates that compounds similar to N-(1H-indol-5-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline have been evaluated for their ability to inhibit specific enzymatic activities. For instance, derivatives of tetrahydroisoquinoline have shown promise as inhibitors of 17β-hydroxysteroid dehydrogenases (17β-HSD), which are crucial in the metabolism of steroid hormones. Inhibition of these enzymes can be therapeutically beneficial in estrogen-dependent conditions such as breast cancer and endometriosis .
Anticancer Properties
Several studies have reported that tetrahydroisoquinoline derivatives exhibit anticancer activity. For example, specific modifications on the tetrahydroisoquinoline scaffold have led to enhanced potency against cancer cell lines by targeting estrogen receptors or other related pathways. The structure–activity relationship (SAR) studies indicate that substituents at certain positions can significantly affect the biological activity and selectivity of these compounds .
Neuroprotective Effects
Additionally, there is emerging evidence supporting the neuroprotective effects of indole-based compounds. Indole derivatives have been associated with neuroprotective properties against neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant activities . This highlights the versatility of indole-containing compounds in addressing various health conditions.
Case Studies
Case Study 1: Inhibition of 17β-HSD
A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated their ability to inhibit 17β-HSD type 1 in vitro. The results indicated that modifications at the N-position and C-ring could enhance inhibitory activity, suggesting a pathway for developing selective inhibitors for therapeutic use in hormone-dependent cancers .
Case Study 2: Neuroprotective Activity
Another investigation into indole derivatives revealed that certain compounds exhibited significant neuroprotective effects in models of oxidative stress-induced neuronal damage. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
